Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester
Overview
Description
This compound is a derivative of benzoic acid, specifically 4-(dimethylamino)benzoic acid, with a 1,1’-[(methylimino)di-2,1-ethanediyl] ester group . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .
Molecular Structure Analysis
The molecular formula of the compound is C23H31N3O4 . The structure includes a benzoic acid moiety with a dimethylamino group at the 4-position, and a 1,1’-[(methylimino)di-2,1-ethanediyl] ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.19 . The melting point is 241-243 °C (dec.) (lit.) . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Polymorph Characterization
Two polymorphs of 4-(N,N-dimethylamino)benzoic acid were identified, highlighting the significance of molecular arrangements in crystallography. These polymorphs, produced under different cocrystallization conditions, demonstrate unique dimeric acid-acid motifs due to primary intermolecular O-H...O hydrogen bonds (Aakeröy, Levin, & Desper, 2005).
Catalytic Trimerization
The substance exhibits an unusual behavior under specific conditions, where instead of polymerizing, it forms cyclic trimers. This selective cyclic trimerization of 4-(alkylamino)benzoic acid dimer phenyl esters is distinct from the expected polymerization into aromatic polyamides (Yokoyama, Shimizu, & Yokozawa, 2005).
Liquid Crystal Synthesis
A series of compounds, including a Schiff base supramolecular 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, were synthesized for studying their thermal stability and mesomorphic behavior. The synthesis showcases the potential of these compounds in liquid crystal technology (Hagar et al., 2019).
properties
IUPAC Name |
2-[2-[4-(dimethylamino)benzoyl]oxyethyl-methylamino]ethyl 4-(dimethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-24(2)20-10-6-18(7-11-20)22(27)29-16-14-26(5)15-17-30-23(28)19-8-12-21(13-9-19)25(3)4/h6-13H,14-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQTCXPJVIMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCN(C)CCOC(=O)C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893747 | |
Record name | (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925246-00-0 | |
Record name | 1,1′-[(Methylimino)di-2,1-ethanediyl] bis[4-(dimethylamino)benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925246-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(dimethylamino)-, 1,1'-((methylimino)di-2,1-ethanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925246000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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